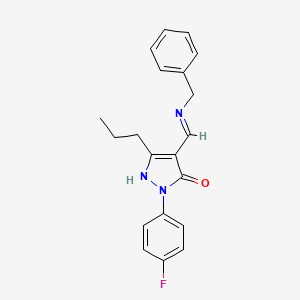![molecular formula C17H27N7O2 B11507198 N'-{2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]ethyl}-N,N-dimethylimidoformamide](/img/structure/B11507198.png)
N'-{2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-yl)-1,2,3,6-tetrahydro-7H-purin-7-yl]ethyl}-N,N-dimethylimidoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-{2-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-N,N-DIMETHYLMETHANIMIDAMIDE is a complex organic compound with a unique structure that includes a purine ring system substituted with piperidine and dimethyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-{2-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-N,N-DIMETHYLMETHANIMIDAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring system, introduction of the piperidine moiety, and subsequent functionalization to introduce the dimethyl groups and the methanimidamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-{2-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-N,N-DIMETHYLMETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
(E)-N’-{2-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-N,N-DIMETHYLMETHANIMIDAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (E)-N’-{2-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-N,N-DIMETHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are subject to ongoing research and may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Benzene, Toluene, Ethylbenzene, Xylene (BTEX): Volatile organic compounds with various industrial applications.
Uniqueness
(E)-N’-{2-[1,3-DIMETHYL-2,6-DIOXO-8-(PIPERIDIN-1-YL)-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL]ETHYL}-N,N-DIMETHYLMETHANIMIDAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H27N7O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N'-[2-(1,3-dimethyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)ethyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C17H27N7O2/c1-20(2)12-18-8-11-24-13-14(21(3)17(26)22(4)15(13)25)19-16(24)23-9-6-5-7-10-23/h12H,5-11H2,1-4H3 |
InChI Key |
UBGJEKSBZHGOOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCN=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(10-butyl-3-nitro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-1-yl)oxy]phenyl}acetamide](/img/structure/B11507117.png)
![4-Bromo-2-[(E)-[(2-methyl-5-nitrophenyl)imino]methyl]phenol](/img/structure/B11507118.png)
![ethyl N-[4-(piperidin-1-yl)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]glycinate](/img/structure/B11507121.png)


![3-[4-(Propan-2-yloxy)phenyl]-3-[(thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B11507129.png)
![(6E)-6-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11507134.png)
![(2E)-N-{2-[(6,7-Dimethoxyisoquinolin-1-YL)methyl]-4,5-dimethoxyphenyl}-3-phenylprop-2-enamide](/img/structure/B11507150.png)
![N-[1-(4-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide](/img/structure/B11507164.png)
![7-(2-cyclohexylethyl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11507172.png)
![6-ethyl 8-methyl 5-amino-7-(3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11507185.png)
![8-cyclohexyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11507188.png)
![methyl 4-({[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}methyl)benzoate](/img/structure/B11507193.png)
![ethyl 3-(2-chlorophenyl)-3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B11507194.png)
